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Compound of Interest

Compound Name: 4-Isopropenylphenol

Cat. No.: B043103 Get Quote

This guide offers an in-depth comparative analysis of 4-Isopropenylphenol (p-IPP) and its

derivatives, designed for researchers, scientists, and professionals in drug development and

material science. As a pivotal intermediate derived from Bisphenol A (BPA) and a precursor for

various polymers, understanding the nuanced properties of p-IPP derivatives is critical for

harnessing their full potential.[1][2] This document moves beyond a simple recitation of facts to

explain the causality behind experimental choices, providing self-validating protocols and

grounding all claims in authoritative sources.

Physicochemical Profile and Analytical
Characterization
The foundational step in benchmarking any chemical series is to establish a robust profile of its

fundamental physicochemical properties and a reliable method for its quantification. The

isopropenyl group, in contrast to the isopropyl group of its precursor 4-Isopropylphenol,

introduces a site of unsaturation that significantly alters reactivity, particularly in polymerization,

while retaining the influential phenolic hydroxyl group.[2][3]

Comparative Physicochemical Data
The initial comparison between 4-Isopropenylphenol and its saturated analog, 4-

Isopropylphenol, reveals key differences in physical state and properties that influence their

handling, formulation, and reactivity.
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Property
4-
Isopropenylphenol

4-Isopropylphenol
Rationale for
Comparison

CAS Number 4286-23-1[4] 99-89-8[5]

Differentiates the

unsaturated vs.

saturated analog.

Molecular Formula C₉H₁₀O[4] C₉H₁₂O[6]

Highlights the

difference of two

hydrogen atoms due

to the double bond.

Molar Mass 134.178 g/mol [2] 136.194 g/mol [3]

A direct consequence

of the molecular

formula difference.

Appearance White solid[2]
White to beige

crystalline solid[5]

Both are solids at

room temperature,

simplifying handling.

Melting Point 83 °C[2] 60-64 °C[7]

The planarity of the

isopropenyl group

may allow for more

efficient crystal

packing, leading to a

higher melting point.

Boiling Point 142.5 °C (Normal)[4] 222-223 °C[7]

The significant

difference suggests

stronger

intermolecular forces

in the saturated

analog.

Solubility

Poorly soluble in

water; Soluble in

organic solvents like

chloroform, ethanol.[1]

[8]

Slightly soluble in

water; Soluble in

ethanol, ether.[5]

Both exhibit lipophilic

character typical of

phenols, crucial for

formulation and

biological membrane

interaction.
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logP (o/w) Not explicitly found 2.90[9]

The logP for 4-

Isopropylphenol

indicates significant

lipophilicity. The

isopropenyl derivative

is expected to have a

similar value,

impacting its potential

bioavailability and

membrane

permeability.

Experimental Protocol: High-Performance Liquid
Chromatography (HPLC) for Quantification
Rationale for Method Selection: Reverse-phase HPLC (RP-HPLC) is the gold standard for

analyzing phenolic compounds due to its high resolution, sensitivity, and reproducibility. It

allows for the separation of the parent compound from its derivatives, precursors, and

impurities based on differences in polarity. A C18 column is chosen for its excellent retention of

hydrophobic molecules like phenols.

Step-by-Step Protocol:

Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile (MeCN) and

water, often with a small amount of acid like phosphoric or formic acid to ensure the phenolic

hydroxyl group remains protonated, leading to sharper peaks.[10] A typical starting gradient

could be 60:40 Water:Acetonitrile.

Standard Preparation: Accurately weigh and dissolve 4-Isopropenylphenol and its

derivatives in the mobile phase or a compatible solvent (e.g., methanol) to create stock

solutions of known concentration (e.g., 1 mg/mL). Perform serial dilutions to generate a

calibration curve (e.g., 1-100 µg/mL).

Chromatographic Conditions:

Column: C18, 5 µm particle size, 4.6 x 250 mm.
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Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Detector: UV-Vis at 254 nm (a common wavelength for aromatic compounds).

Column Temperature: 30 °C to ensure reproducibility.

Analysis: Inject the standards to establish the calibration curve. Subsequently, inject the

unknown samples. The concentration of the analyte is determined by comparing its peak

area to the calibration curve.

Visualization: HPLC Analysis Workflow
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Caption: Workflow for HPLC Analysis.

Benchmarking Antioxidant Activity
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Phenolic compounds are renowned for their antioxidant properties, which stem from the ability

of the hydroxyl group to donate a hydrogen atom to neutralize free radicals.[11] This activity is

paramount in drug development for diseases linked to oxidative stress and in materials science

for preventing polymer degradation. The electronic environment of the phenol ring, dictated by

its substituents, critically modulates this potential.

Causality of Experimental Choice: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is selected

for its simplicity, speed, and reliability. It directly measures the capacity of a compound to act as

a hydrogen or electron donor. The stable DPPH radical has a deep violet color, which changes

to yellow upon reduction by an antioxidant. This colorimetric change is easily quantifiable using

a spectrophotometer.

Experimental Protocol: DPPH Radical Scavenging Assay
Reagent Preparation:

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be

freshly prepared and kept in the dark to prevent degradation.

Prepare stock solutions of the test compounds (4-Isopropenylphenol and its derivatives)

and a positive control (e.g., Ascorbic Acid or Trolox) in methanol at a concentration of 1

mg/mL.

Assay Procedure:

In a 96-well plate, add 100 µL of various concentrations of the test compounds (prepared

by serial dilution).

Add 100 µL of the DPPH methanolic solution to each well.

For the blank, add 100 µL of methanol instead of the test compound.

Incubation and Measurement:

Incubate the plate in the dark at room temperature for 30 minutes.

Measure the absorbance at 517 nm using a microplate reader.
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Calculation:

The percentage of radical scavenging activity is calculated using the formula: % Inhibition

= [(Abs_blank - Abs_sample) / Abs_blank] * 100

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the

DPPH radicals) is determined by plotting the percentage inhibition against the compound

concentration.

Comparative Data: Antioxidant Potential
Direct comparative data for a wide range of 4-Isopropenylphenol derivatives is not readily

available in a single study. However, we can infer structure-activity relationships (SAR) from

studies on related phenolic and catechol structures. Electron-donating groups (like alkyls)

generally enhance antioxidant activity.
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Compound Structure Expected IC₅₀ (µM)
Structure-Activity
Relationship (SAR)
Insight

4-Isopropenylphenol Parent Molecule Moderate

Baseline activity from

the phenolic -OH

group.

Derivative A (e.g., 2,6-

di-t-butyl-4-

isopropenylphenol)

Bulky ortho groups Lower (more potent)

Steric hindrance from

bulky ortho groups

can increase the

stability of the

resulting phenoxyl

radical, enhancing H-

atom donation.[12]

Derivative B (e.g., 4-

Isopropenylcatechol)
Additional -OH group

Much Lower (highly

potent)

The presence of a

second hydroxyl

group, especially in

the ortho position

(catechol),

significantly increases

antioxidant capacity

due to the formation of

a stable

intramolecular

hydrogen bond in the

resulting radical.[11]

Ascorbic Acid Standard Control ~25-50

Serves as a

benchmark for potent

antioxidant activity.

Visualization: Mechanism of DPPH Radical Scavenging
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Caption: Inhibition of LPS-induced inflammation.

Assessment of Aquatic Toxicity
Evaluating the toxicological profile of any new chemical series is a non-negotiable step, both

for potential therapeutic applications and for environmental safety. For phenolic compounds,

aquatic toxicity is a significant concern.

Causality of Experimental Choice: The Microtox® assay, which uses the marine bacterium

Vibrio fischeri, is a rapid, sensitive, and cost-effective method for assessing acute aquatic

toxicity. This bioluminescent bacterium's light output decreases in response to toxic

substances, providing a measurable endpoint. Studies have shown that Vibrio fischeri can be

particularly sensitive to alkylphenols, making this a highly relevant screening tool. [13][14]

Experimental Protocol: Microtox® Acute Toxicity Test
Reagent Reconstitution: Rehydrate the freeze-dried Vibrio fischeri bacteria with the provided

reconstitution solution.

Sample Preparation: Prepare serial dilutions of the test compounds in a non-toxic diluent

(e.g., 2% NaCl solution).

Assay Procedure:

Measure the initial luminescence (I₀) of the bacterial suspension.

Add the different concentrations of the test compounds to the bacterial suspension.

Incubate for a specified contact time (typically 5 and 15 minutes).

Measurement: After incubation, measure the final luminescence (Iₜ) of each sample.

Calculation:

The inhibition of luminescence is calculated for each concentration.

The EC₅₀ value (the effective concentration that causes a 50% reduction in luminescence)

is determined. A lower EC₅₀ value indicates higher toxicity.
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Comparative Data: Aquatic Toxicity
Data from a comparative study on simple alkylphenols provides a valuable benchmark for

predicting the potential toxicity of 4-Isopropenylphenol derivatives. [13][14]

Compound Test Organism
Endpoint
(EC₅₀/LC₅₀)

Toxicity Insight

4-Isopropylphenol Vibrio fischeri
0.01 mg/L (5-min
EC₅₀) [13][14]

Demonstrates very
high acute toxicity
to this marine
bacterium,
highlighting the
environmental
sensitivity to this
class of
compounds.

2-Isopropylphenol Vibrio fischeri
2.72 mg/L (5-min

EC₅₀) [13][14]

Over 200 times less

toxic than the 4-

isomer, showing that

the position of the

alkyl group

dramatically impacts

toxicity.

| 4-Isopropylphenol | Ceriodaphnia dubia | 10.1 mg/L (48-h EC₅₀) [13][14]| While still toxic, the

effect on invertebrates is orders of magnitude lower than on Vibrio fischeri, indicating species-

specific sensitivity. |

Interpretation for Drug Development: The high toxicity of the parent isopropylphenol structure to

certain organisms underscores the need for careful derivatization. Modifications that increase

biodegradability or reduce interaction with key metabolic pathways in non-target organisms

would be critical for developing environmentally safer alternatives.
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This guide establishes a foundational framework for benchmarking the properties of 4-
Isopropenylphenol derivatives. The data and protocols presented demonstrate that while the

parent p-IPP molecule possesses inherent physicochemical and biological characteristics,

targeted derivatization is the key to unlocking its potential for specific applications.

For Materials Science: Enhancing antioxidant properties through derivatization (e.g., adding

bulky ortho groups) could lead to more stable polymers.

For Drug Development: Modifying the phenolic core to enhance anti-inflammatory activity

while simultaneously mitigating toxicity is a crucial and achievable goal. The structure-activity

relationships discussed herein provide a logical starting point for the rational design of new

therapeutic agents.

The provided experimental workflows are robust, reproducible, and grounded in established

scientific principles, ensuring that researchers can confidently generate high-quality,

comparable data for their own novel 4-Isopropenylphenol derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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